1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone
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Overview
Description
1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 5-position, an ethyl group at the 3-position, and a hydroxyl group at the 2-position
Scientific Research Applications
1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Preparation Methods
The synthesis of 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone can be achieved through several methods:
Bromination of 2-hydroxyacetophenone: This method involves the bromination of 2-hydroxyacetophenone using bromine in glacial acetic acid.
Fries Rearrangement: Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride without solvent at temperatures between 120-140°C.
Industrial production methods typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents used in these reactions include bromine, aluminum chloride, potassium permanganate, sodium borohydride, and various nucleophiles.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone can be compared with other similar compounds such as:
1-(3-Bromo-2-hydroxyphenyl)ethanone: This compound has a bromine atom at the 3-position instead of the 5-position, leading to different chemical and biological properties.
1-(5-Bromo-2-hydroxyphenyl)ethanone: This compound lacks the ethyl group at the 3-position, which can affect its reactivity and applications.
Properties
IUPAC Name |
1-(5-bromo-3-ethyl-2-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-4-8(11)5-9(6(2)12)10(7)13/h4-5,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRKRLBGVYFTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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